4-phenyl-5-(thiophen-2-yl)-2-(2,4,5-trimethoxyphenyl)-1H-imidazole
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Overview
Description
“5-PHENYL-4-(THIOPHEN-2-YL)-2-(2,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE” is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-PHENYL-4-(THIOPHEN-2-YL)-2-(2,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE” typically involves multi-step organic reactions. One common method is the condensation of appropriate aldehydes with amines in the presence of a catalyst to form the imidazole ring. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid
- Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
“5-PHENYL-4-(THIOPHEN-2-YL)-2-(2,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “5-PHENYL-4-(THIOPHEN-2-YL)-2-(2,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: A simpler imidazole derivative with known biological activities.
4,5-Diphenylimidazole:
Uniqueness
“5-PHENYL-4-(THIOPHEN-2-YL)-2-(2,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE” is unique due to the presence of the thiophene and trimethoxyphenyl groups, which may impart specific chemical and biological properties not found in simpler imidazole derivatives.
Properties
Molecular Formula |
C22H20N2O3S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-phenyl-5-thiophen-2-yl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C22H20N2O3S/c1-25-16-13-18(27-3)17(26-2)12-15(16)22-23-20(14-8-5-4-6-9-14)21(24-22)19-10-7-11-28-19/h4-13H,1-3H3,(H,23,24) |
InChI Key |
GJOBKKPQKNIJAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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